molecular formula C9H11NO B008614 5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine CAS No. 105783-85-5

5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine

Cat. No. B008614
M. Wt: 149.19 g/mol
InChI Key: GQFZGDMGILYCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine, commonly known as DMFP, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMFP is a member of the pyridine family and is synthesized through a multi-step process involving the condensation of two different chemical precursors. In

Scientific Research Applications

DMFP has been found to have several potential applications in scientific research. One of the most promising areas of research involves the use of DMFP as a building block for the synthesis of new drugs. DMFP is a versatile compound that can be modified to create a wide range of different chemical structures, each with its own unique properties and potential therapeutic applications.

Mechanism Of Action

The mechanism of action of DMFP is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. DMFP has been shown to interact with a variety of different proteins, including ion channels, transporters, and enzymes, which may explain its diverse range of biological effects.

Biochemical And Physiological Effects

DMFP has been found to have a number of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the main advantages of DMFP for lab experiments is its versatility. DMFP can be modified to create a wide range of different chemical structures, each with its own unique properties and potential therapeutic applications. However, one of the limitations of DMFP is its relatively high cost and the complexity of its synthesis, which may make it difficult to produce on a large scale.

Future Directions

There are several potential future directions for research involving DMFP. One area of research involves the development of new drugs based on DMFP's chemical structure. Another area of research involves the use of DMFP as a tool for studying the activity of different enzymes and receptors in the body. Additionally, research is needed to better understand the mechanism of action of DMFP and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of DMFP involves a multi-step process that begins with the condensation of 2,3-dihydrofuran-2-one and 3,4-dimethylpyridine. The reaction is catalyzed by a strong acid, such as sulfuric acid, and results in the formation of 5,6-dimethyl-2,3-dihydrofuro[2,3-b]pyridine. The final product is then purified through a series of distillation and recrystallization steps.

properties

CAS RN

105783-85-5

Product Name

5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

5,6-dimethyl-2,3-dihydrofuro[2,3-b]pyridine

InChI

InChI=1S/C9H11NO/c1-6-5-8-3-4-11-9(8)10-7(6)2/h5H,3-4H2,1-2H3

InChI Key

GQFZGDMGILYCRH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N=C1C)OCC2

Canonical SMILES

CC1=CC2=C(N=C1C)OCC2

synonyms

Furo[2,3-b]pyridine, 2,3-dihydro-5,6-dimethyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.